

analytical methods for 3-Piperazin-2-YL-propionic acid dihydrochloride quantification

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Compound of Interest

Compound Name:	3-Piperazin-2-YL-propionic acid dihydrochloride
CAS No.:	1260638-01-4
Cat. No.:	B3365764

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Application Note: Advanced Analytical Methodologies for the Quantification of **3-Piperazin-2-YL-Propionic Acid Dihydrochloride**

Executive Summary & Analyte Profiling

The accurate quantification of highly polar, non-chromophoric small molecules is a persistent challenge in pharmaceutical analysis. **3-Piperazin-2-YL-propionic acid dihydrochloride** ($C_7H_{14}N_2O_2 \cdot 2HCl$) exemplifies this difficulty. Structurally, it features a highly basic piperazine ring and a carboxylic acid moiety, rendering it a zwitterion at physiological pH and highly cationic in its salt form.

Standard reversed-phase liquid chromatography (RPLC) fails for this analyte because its extreme hydrophilicity results in zero retention on C18 stationary phases, causing it to elute in the void volume[1]. Furthermore, the lack of a conjugated π -electron system makes it invisible to standard UV detection (>220 nm) without chemical modification[1]. To solve this, we have architected two self-validating analytical workflows: a direct HILIC-ESI-MS/MS method for high-

sensitivity bioanalysis, and a Pre-Column Derivatization HPLC-UV method for routine quality control (QC).

Mechanistic Rationale for Method Selection

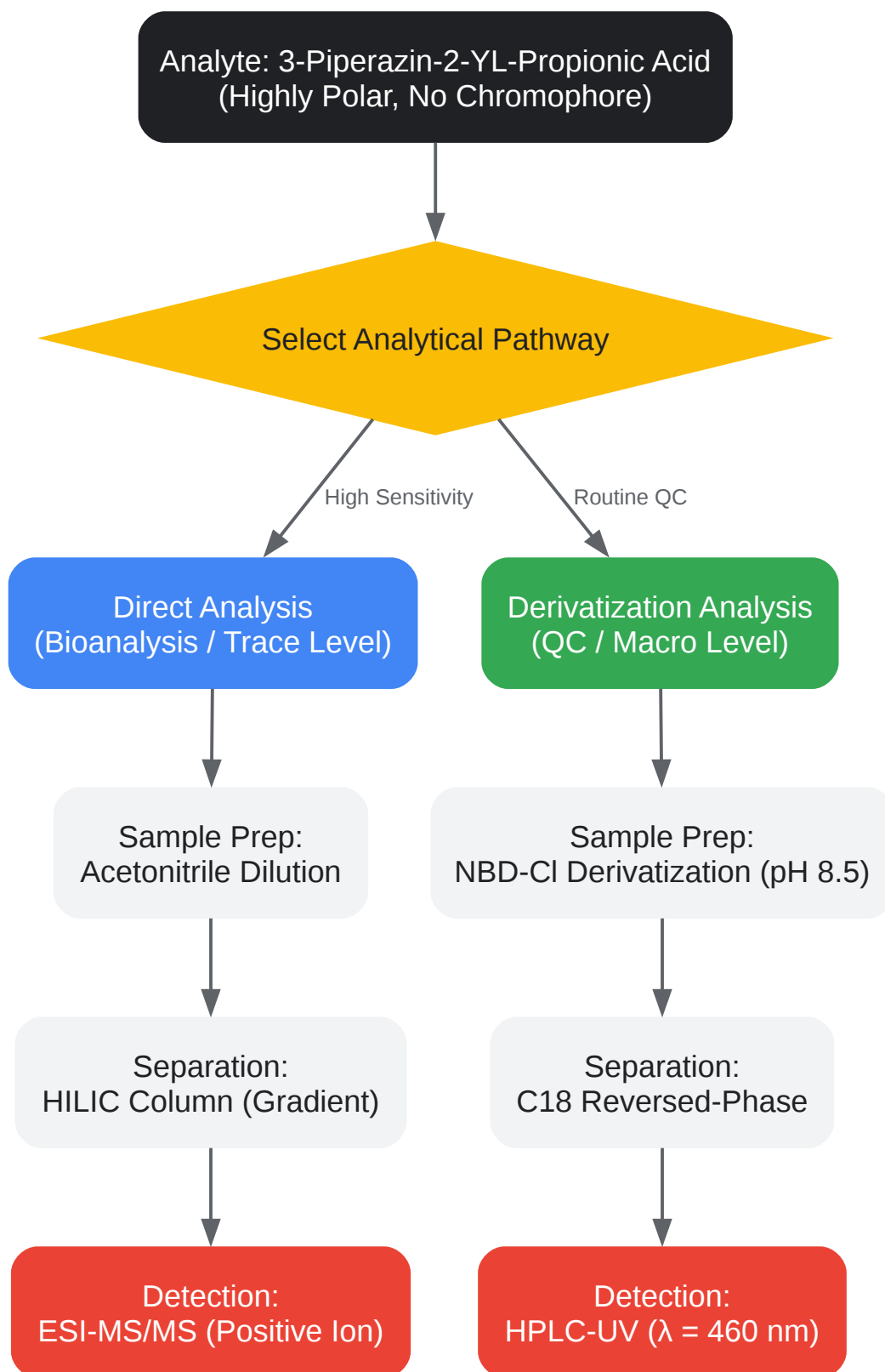
The HILIC-MS/MS Advantage (Direct Analysis)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar piperazine derivatives[2]. Instead of relying on hydrophobicity, HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine or bare silica) and a highly organic mobile phase. Water from the mobile phase forms a pseudo-stationary layer on the column surface. The highly polar 3-piperazin-2-yl-propionic acid partitions into this aqueous layer, achieving excellent retention. Coupled with Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), this method provides unmatched selectivity and sensitivity without the need for derivatization[3].

The NBD-Cl Derivatization Workaround (Optical Detection)

For laboratories lacking mass spectrometry infrastructure, pre-column derivatization is mandatory. We utilize NBD-Cl (4-chloro-7-nitrobenzofuran), an electrophilic reagent that undergoes nucleophilic aromatic substitution with the secondary amines of the piperazine ring[4]. This reaction forms a stable, highly conjugated derivative that absorbs strongly in the visible spectrum ($\lambda = 460$ nm) and fluoresces. Because the analyte is supplied as a dihydrochloride salt, it is highly acidic in solution. A critical mechanistic requirement is the use of a high-capacity borate buffer to overcome the chloride counterions and maintain a reaction pH of 8.5, ensuring the piperazine nitrogens remain deprotonated and nucleophilic[4].

Workflow Visualization



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Fig 1: Decision matrix and analytical workflow for 3-Piperazin-2-YL-propionic acid quantification.

Experimental Protocols

Protocol A: High-Throughput HILIC-ESI-MS/MS

Designed for pharmacokinetic (PK) profiling and trace-level bioanalysis.

1. Sample Preparation (Self-Validating Matrix Control):

- Causality Note: Injecting highly aqueous samples onto a HILIC column disrupts the water-enriched pseudo-stationary phase, causing peak distortion[2].
- Step 1: Aliquot 50 μ L of plasma/sample into a microcentrifuge tube.
- Step 2: Add 150 μ L of cold Acetonitrile (ACN) containing a stable-isotope labeled internal standard (SIL-IS) to precipitate proteins and adjust the solvent strength.
- Step 3: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
- Step 4: Transfer the supernatant to an autosampler vial.

2. Chromatographic Conditions:

- Column: ZIC-HILIC (100 x 2.1 mm, 3 μ m).
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid). The low pH ensures consistent ionization of the basic nitrogens.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start at 90% B. Hold for 1 min, ramp to 50% B over 3 mins. Hold for 1 min, return to 90% B to re-equilibrate. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (ESI+ MRM)[5]:

- Capillary Voltage: 3.5 kV.

- Desolvation Temp: 450°C.
- Transitions: Monitor the protonated precursor $[M+H]^+$ at m/z 159.1. The primary quantitative product ion is typically m/z 113.1 (loss of the propionic acid group, HCOOH), with a secondary qualifier ion at m/z 85.1 (piperazine ring fragmentation)[6].

Protocol B: Pre-Column Derivatization HPLC-UV

Designed for API purity assessment and formulation release.

1. Derivatization Reaction:

- Causality Note: The dihydrochloride salt will drastically lower the pH of the reaction. A strong buffer is required to keep the pH at 8.5, which is the optimal pKa window for NBD-Cl reactivity[4].
- Step 1: Dissolve the sample in 0.1 M Sodium Borate buffer (pH 8.5) to a concentration of ~10 µg/mL.
- Step 2: In an amber HPLC vial (NBD derivatives are light-sensitive), mix 100 µL of the buffered sample with 100 µL of NBD-Cl solution (2.0 mg/mL in Methanol).
- Step 3: Cap and incubate in a heating block at 60°C for 20 minutes.
- Step 4 (Self-Validation Quench): Add 50 µL of 1 M HCl to quench the reaction. This drops the pH, stopping further hydrolysis of NBD-Cl into NBD-OH (an interfering byproduct)[4].

2. Chromatographic Conditions:

- Column: Standard C18 Reversed-Phase (150 x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic 45% Water (0.1% TFA) / 55% Methanol.
- Flow Rate: 1.0 mL/min.
- Detection: UV Absorbance at $\lambda = 460$ nm (or Fluorescence: Ex 460 nm / Em 530 nm for 100x greater sensitivity).

Comparative Validation Data

The following table summarizes the validated parameters for both methodologies, providing a clear matrix for method selection based on project requirements.

Analytical Parameter	Method A: HILIC-ESI-MS/MS	Method B: HPLC-UV (NBD-Cl)
Primary Application	PK/PD, Trace Bioanalysis	API QC, Formulation Release
Target Matrix	Plasma, Urine, Tissue Extracts	Bulk API, Simple Aqueous Solutions
Retention Mechanism	Hydrophilic Partitioning	Hydrophobic (Post-Derivatization)
Detection Mode	MRM (Positive Ion Mode)	UV Absorbance ($\lambda = 460$ nm)
Linear Dynamic Range	1.0 – 500 ng/mL	0.5 – 50 μ g/mL
Limit of Detection (LOD)	0.3 ng/mL	0.15 μ g/mL
Intra-day Precision (RSD)	< 4.5%	< 2.0%
Total Run Time	5.0 minutes	15.0 minutes

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- ScienceAsia - Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS. Available at: [\[Link\]](#)

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